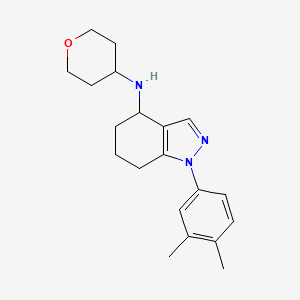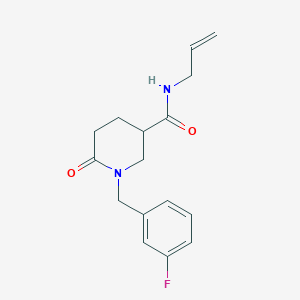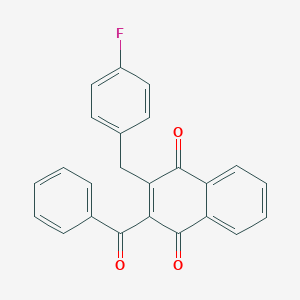![molecular formula C17H21NO2 B6133324 1-phenoxy-3-[(1-phenylethyl)amino]-2-propanol](/img/structure/B6133324.png)
1-phenoxy-3-[(1-phenylethyl)amino]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenoxy-3-[(1-phenylethyl)amino]-2-propanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Phenoxybenzamine, and its chemical formula is C18H23NO2. Phenoxybenzamine is a potent alpha-adrenergic antagonist that is used in the treatment of various medical conditions such as hypertension, pheochromocytoma, and Raynaud's phenomenon.
科学研究应用
Phenoxybenzamine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have a potent inhibitory effect on the alpha-adrenergic receptors, which are involved in the regulation of blood pressure and vascular tone. Phenoxybenzamine has been used in the treatment of hypertension, pheochromocytoma, and Raynaud's phenomenon. It has also been investigated for its potential use in the treatment of prostate cancer, as it has been shown to inhibit the growth of prostate cancer cells.
作用机制
Phenoxybenzamine acts as a non-selective alpha-adrenergic antagonist, which means that it blocks both alpha-1 and alpha-2 adrenergic receptors. By blocking these receptors, Phenoxybenzamine inhibits the vasoconstrictive effects of the sympathetic nervous system, leading to vasodilation and a decrease in blood pressure. It also inhibits the release of norepinephrine from sympathetic nerve endings, leading to a decrease in sympathetic tone.
Biochemical and Physiological Effects:
Phenoxybenzamine has been shown to have several biochemical and physiological effects. It has been shown to decrease blood pressure by inhibiting the vasoconstrictive effects of the sympathetic nervous system. It also leads to a decrease in the systemic vascular resistance, which results in an increase in cardiac output. Phenoxybenzamine has been shown to inhibit the growth of prostate cancer cells by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
Phenoxybenzamine has several advantages for use in lab experiments. It is a potent alpha-adrenergic antagonist that can be used to study the effects of sympathetic tone on various physiological processes. It has been extensively studied and has a well-established mechanism of action. However, Phenoxybenzamine also has some limitations for use in lab experiments. It has a long half-life, which can make it difficult to control the duration of its effects. It can also have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on Phenoxybenzamine. One area of interest is the potential use of Phenoxybenzamine in the treatment of other types of cancer. It has been shown to inhibit the growth of prostate cancer cells, and further studies could investigate its potential use in the treatment of other types of cancer. Another area of interest is the development of more selective alpha-adrenergic antagonists that could have fewer off-target effects. Finally, future studies could investigate the effects of Phenoxybenzamine on other physiological processes, such as the immune system and inflammation.
合成方法
Phenoxybenzamine can be synthesized by the reaction between phenoxybenzyl chloride and N-phenylethanolamine in the presence of a base such as sodium hydroxide. The reaction results in the formation of Phenoxybenzamine hydrochloride, which can be further purified by recrystallization.
属性
IUPAC Name |
1-phenoxy-3-(1-phenylethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-14(15-8-4-2-5-9-15)18-12-16(19)13-20-17-10-6-3-7-11-17/h2-11,14,16,18-19H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEDPFOIQRFAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-3-(1-phenylethylamino)propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B6133262.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(1H-indazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6133270.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6133283.png)

![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B6133311.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenylethyl)acetamide](/img/structure/B6133314.png)
![8-[(3-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6133315.png)
![3-chloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B6133325.png)
![N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6133333.png)
![N-(4-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6133338.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-isopropoxypropyl)propanamide](/img/structure/B6133349.png)
